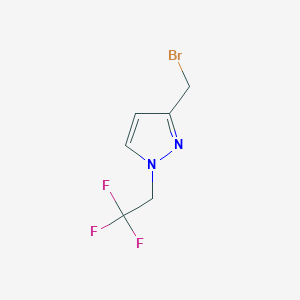

3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

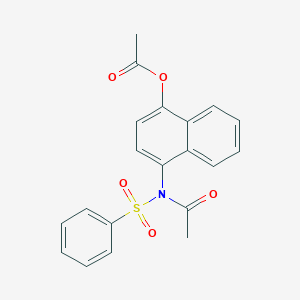

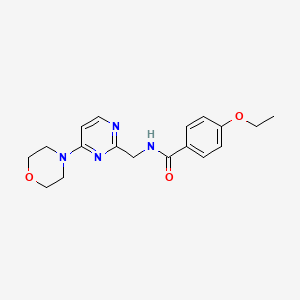

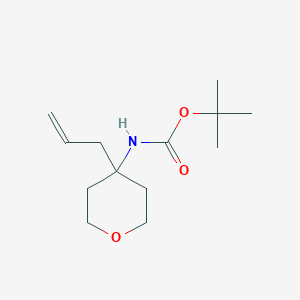

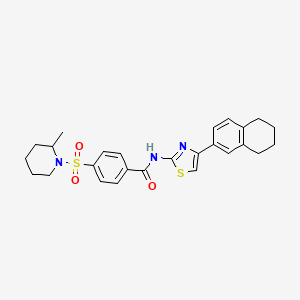

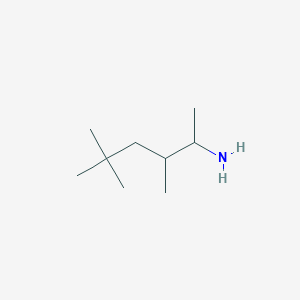

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the bromomethyl and 2,2,2-trifluoroethyl groups attached to it .Chemical Reactions Analysis

The bromomethyl group in this compound could potentially undergo nucleophilic substitution reactions, given the presence of a good leaving group (bromide ion). The trifluoroethyl group could potentially influence the reactivity of the compound due to the strong electron-withdrawing effect of the fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the bromomethyl and 2,2,2-trifluoroethyl groups .Scientific Research Applications

Organic Synthesis and Ligand Design

Tuning of Electronic Properties

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands demonstrated the role of ancillary ligands in color tuning. This research provides insight into the synthesis of compounds with varied redox and emission properties, which could be applied in the development of organic light-emitting devices and biological markers (Stagni et al., 2008).

Precursors for Pyrazole Derivatives

Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of pyrazole derivatives through cyclocondensation reactions. This demonstrates the utility of brominated compounds in generating a wide range of pyrazole-based products with potential applications in pharmaceuticals and agrochemicals (Martins et al., 2013).

Materials Science

- Fabrication of Membranes: The use of trifunctional bromomethyls containing crosslinkers for covalently crosslinking polybenzimidazole membranes has been reported. These membranes show potential for high-temperature proton exchange membrane fuel cells, demonstrating improved durability, conductivity, and mechanical strength (Yang et al., 2018).

Energetic Materials

- Synthesis of Energetic Oxetanes: The synthesis of energetic oxetanes based on the explosive LLM-116, utilizing 3-bromomethyl-3-hydroxymethyloxetane as a precursor, showcases the application of bromomethylated compounds in preparing materials with high detonation velocities and pressures. These materials exhibit improved performance, insensitivity, and thermostability, which are critical attributes for energetic materials (Born et al., 2022).

properties

IUPAC Name |

3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDHVGIMBCPIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CBr)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)